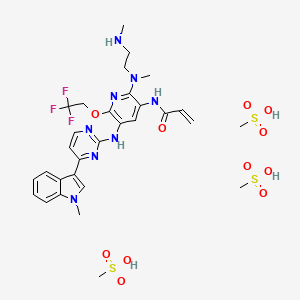

AST5902 trimesylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methanesulfonic acid;N-[5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]-6-(2,2,2-trifluoroethoxy)pyridin-3-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29F3N8O2.3CH4O3S/c1-5-23(39)33-20-14-21(25(40-16-27(28,29)30)36-24(20)37(3)13-12-31-2)35-26-32-11-10-19(34-26)18-15-38(4)22-9-7-6-8-17(18)22;3*1-5(2,3)4/h5-11,14-15,31H,1,12-13,16H2,2-4H3,(H,33,39)(H,32,34,35);3*1H3,(H,2,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCDPFVVSHJNOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCN(C)C1=NC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OCC(F)(F)F.CS(=O)(=O)O.CS(=O)(=O)O.CS(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H41F3N8O11S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

842.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of AST5902 Trimesylate in Non-Small Cell Lung Cancer: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound in the context of non-small cell lung cancer (NSCLC). Given that AST5902 is an active metabolite, its mechanism is intrinsically linked to that of its parent drug, Alflutinib. Both compounds contribute to the in vivo pharmacological activity.[2] This document will detail the EGFR signaling pathway, the inhibitory action of third-generation TKIs, available quantitative data from clinical studies of Alflutinib, and relevant experimental methodologies.

The EGFR Signaling Pathway and its Aberration in NSCLC

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth, proliferation, and survival. Upon binding of its ligands, such as epidermal growth factor (EGF), EGFR dimerizes and activates its intracellular tyrosine kinase domain. This leads to autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are central to cell proliferation and survival.

In a subset of NSCLC patients, particularly those with adenocarcinoma, activating mutations in the EGFR gene lead to constitutive activation of the receptor, driving tumorigenesis. Common activating mutations include exon 19 deletions and the L858R point mutation in exon 21.

Mechanism of Action of Third-Generation EGFR TKIs

First and second-generation EGFR TKIs, while initially effective against tumors with activating EGFR mutations, often lead to the development of resistance. The most common mechanism of acquired resistance is the T790M mutation in exon 20 of the EGFR gene. This "gatekeeper" mutation sterically hinders the binding of earlier-generation TKIs.

Third-generation EGFR TKIs, including Alflutinib and its active metabolite AST5902, were specifically designed to overcome this resistance. Their mechanism of action is characterized by:

-

Selective Inhibition: They are potent inhibitors of EGFR with activating mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation.

-

Wild-Type Sparing: They exhibit significantly less activity against wild-type EGFR, which is prevalent in healthy cells. This selectivity contributes to a more favorable safety profile compared to earlier-generation TKIs, which can cause dose-limiting toxicities due to inhibition of wild-type EGFR in the skin and gastrointestinal tract.

-

Irreversible Binding: Like second-generation TKIs, third-generation inhibitors form a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding leads to a sustained inhibition of EGFR signaling.

The following diagram illustrates the EGFR signaling pathway and the point of intervention for this compound.

Quantitative Data

While specific preclinical data for this compound, such as IC50 values in various NSCLC cell lines and binding affinities to EGFR mutants, are not extensively available in the public domain, clinical trial data for the parent drug, Alflutinib, provide valuable insights into its activity. At steady state, the exposures to Alflutinib and its active metabolite AST5902 are comparable.[1][3]

Clinical Efficacy of Alflutinib (Parent Drug of AST5902)

The following tables summarize key efficacy and pharmacokinetic data from clinical studies of Alflutinib in patients with EGFR T790M-positive NSCLC.

Table 1: Efficacy of Alflutinib in EGFR T790M-Positive NSCLC (Phase IIb Study - NCT03452592) [4]

| Parameter | Value | 95% Confidence Interval |

| Objective Response Rate (ORR) | 73.6% | 67.3% – 79.3% |

| Disease Control Rate (DCR) at 6 weeks | 87.3% | 82.1% – 91.4% |

| Disease Control Rate (DCR) at 12 weeks | 82.3% | 76.6% – 87.1% |

| Median Progression-Free Survival (PFS) | 7.6 months | 7.0 months – Not Available |

Table 2: Pharmacokinetic Parameters of Alflutinib and AST5902 with and without Rifampicin (a strong CYP3A4 inducer) [2][5]

| Parameter | Alflutinib | AST5902 | Total Active Ingredients (Alflutinib + AST5902) |

| Change in AUC0-∞ with Rifampicin | 86% decrease | 17% decrease | 62% decrease |

| Change in Cmax with Rifampicin | 60% decrease | 1.09-fold increase | 39% decrease |

AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity. Cmax: Maximum (or peak) plasma drug concentration.

Experimental Protocols

In Vitro Kinase Assays

Objective: To determine the inhibitory activity of the compound against wild-type and mutant EGFR kinases.

General Protocol:

-

Enzyme and Substrate Preparation: Recombinant human EGFR kinase domains (wild-type, L858R, exon 19 deletion, T790M, etc.) are used. A synthetic peptide substrate, such as poly(Glu, Tyr)4:1, is coated onto microplates.

-

Compound Incubation: The kinase is incubated with varying concentrations of the test compound (e.g., this compound) in a buffer solution containing ATP and MgCl2.

-

Kinase Reaction: The reaction is initiated by the addition of the enzyme to the substrate-coated plates. The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 37°C).

-

Detection of Phosphorylation: The level of substrate phosphorylation is quantified. This can be done using a variety of methods, including:

-

ELISA-based assays: A horseradish peroxidase (HRP)-conjugated anti-phosphotyrosine antibody is used, followed by the addition of a chemiluminescent or colorimetric substrate.

-

Radiometric assays: [32P]ATP is used, and the incorporation of the radioactive phosphate into the substrate is measured.

-

-

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Cell-Based Proliferation Assays

Objective: To assess the effect of the compound on the growth of NSCLC cell lines with different EGFR mutation statuses.

General Protocol:

-

Cell Culture: NSCLC cell lines with known EGFR mutations (e.g., PC-9 for exon 19 deletion, H1975 for L858R/T790M, A549 for wild-type EGFR) are cultured in appropriate media.

-

Compound Treatment: Cells are seeded in 96-well plates and treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using assays such as:

-

MTT assay: Measures the metabolic activity of viable cells.

-

CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

-

-

Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 is determined from the dose-response curves.

Clinical Trial Protocol (Phase I/II Dose Escalation and Expansion)

Objective: To evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of the drug in patients with advanced NSCLC.

General Protocol (based on Alflutinib studies): [1][3]

-

Patient Population: Patients with locally advanced or metastatic NSCLC with confirmed activating EGFR mutations and/or the T790M resistance mutation who have progressed on prior EGFR TKI therapy.

-

Study Design:

-

Dose Escalation Phase: Patients receive escalating doses of the drug to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).

-

Dose Expansion Phase: A larger cohort of patients is treated at the RP2D to further evaluate safety, pharmacokinetics, and anti-tumor activity.

-

-

Treatment: The drug is administered orally, once daily, in continuous cycles.

-

Assessments:

-

Safety: Monitored through adverse event reporting, physical examinations, and laboratory tests.

-

Pharmacokinetics: Plasma samples are collected at various time points to determine the pharmacokinetic profile of the drug and its metabolites (e.g., AST5902).

-

Efficacy: Tumor responses are assessed using imaging (e.g., CT or MRI) according to Response Evaluation Criteria in Solid Tumors (RECIST). Key endpoints include Objective Response Rate (ORR), Duration of Response (DoR), and Progression-Free Survival (PFS).

-

The following diagram illustrates a typical workflow for the preclinical to clinical evaluation of a compound like AST5902.

Conclusion

This compound, as the active metabolite of Alflutinib, is a key contributor to the therapeutic efficacy observed with this third-generation EGFR TKI. Its mechanism of action is the potent and selective inhibition of the tyrosine kinase activity of EGFR with activating mutations and the T790M resistance mutation, while sparing wild-type EGFR. This leads to the downstream suppression of pro-survival signaling pathways and ultimately, the inhibition of tumor growth in a significant subset of NSCLC patients. While direct preclinical data on AST5902 is limited in publicly accessible literature, the extensive clinical data on Alflutinib robustly supports this mechanism of action. Further research focused specifically on the in vitro and in vivo properties of AST5902 would provide a more granular understanding of its pharmacological profile.

References

- 1. Safety, Clinical Activity, and Pharmacokinetics of Alflutinib (AST2818) in Patients With Advanced NSCLC With EGFR T790M Mutation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. safety-clinical-activity-and-pharmacokinetics-of-alflutinib-ast2818-in-patients-with-advanced-nsclc-with-egfr-t790m-mutation - Ask this paper | Bohrium [bohrium.com]

- 4. Efficacy and safety of alflutinib (AST2818) in patients with T790M mutation-positive NSCLC: A phase IIb multicenter single-arm study. - ASCO [asco.org]

- 5. Effects of rifampicin on the pharmacokinetics of alflutinib, a selective third-generation EGFR kinase inhibitor, and its metabolite AST5902 in healthy volunteers - ProQuest [proquest.com]

The Primary Cellular Target of AST5902 Trimesylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AST5902 trimesylate, the principal and pharmacologically active metabolite of the third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) alflutinib (also known as furmonertinib or AST2818), demonstrates potent and selective inhibitory activity against mutant forms of EGFR. This technical guide delineates the primary cellular target of AST5902, its mechanism of action, and the downstream signaling pathways it modulates. Quantitative data on its inhibitory potency, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows are provided to support further research and development in the field of oncology.

Introduction

The epidermal growth factor receptor (EGFR) is a critical signaling protein that, when mutated, can become a potent driver of oncogenesis, particularly in non-small cell lung cancer (NSCLC). First and second-generation EGFR TKIs have shown clinical efficacy, but their effectiveness is often limited by the emergence of resistance mutations, most notably the T790M "gatekeeper" mutation. Third-generation EGFR TKIs were developed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing toxicity. Alflutinib and its active metabolite, AST5902, are prominent examples of this class of targeted therapies.[1][2] This document focuses on the characterization of AST5902 as a selective inhibitor of mutant EGFR.

Primary Cellular Target: Epidermal Growth Factor Receptor (EGFR)

The primary cellular target of this compound is the Epidermal Growth Factor Receptor (EGFR) , a member of the ErbB family of receptor tyrosine kinases. AST5902 exhibits high potency against EGFR harboring activating mutations, such as the L858R point mutation and exon 19 deletions, as well as the T790M resistance mutation.[1][2] A key characteristic of AST5902 is its selectivity for these mutant forms over wild-type EGFR, which is believed to contribute to its favorable safety profile.[1][3]

Mechanism of Action

AST5902 functions as an irreversible inhibitor of the EGFR tyrosine kinase. It forms a covalent bond with a cysteine residue (Cys797) in the ATP-binding pocket of the EGFR kinase domain. This irreversible binding blocks the autophosphorylation of the receptor, thereby inhibiting the initiation of downstream signaling cascades that are crucial for cancer cell proliferation, survival, and metastasis.[4]

Quantitative Data: Inhibitory Potency of AST5902

The inhibitory activity of AST5902 against various EGFR mutants and other kinases has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency.

Table 1: In Vitro Kinase Inhibition Profile of AST5902

| Kinase Target | AST5902 IC50 (nM) |

| EGFR (Wild-Type) | 6.9 |

| EGFR L858R | 2.9 |

| EGFR T790M/L858R | 0.92 |

Data sourced from Musib et al., 2022.[1]

Table 2: Cellular Proliferation Inhibition by Furmonertinib (Parent Compound of AST5902) in Ba/F3 Cells

| EGFR Mutation | Furmonertinib IC50 (nM) |

| G719S | 12.4 |

| S768I | 21.6 |

| L861Q | 3.8 |

Data sourced from Musib et al., 2022, as cited in subsequent reviews.[3] It is reported that AST5902 has similar anticancer activity to furmonertinib.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the cellular target and mechanism of action of AST5902.

In Vitro Kinase Inhibition Assay (Mobility Shift Assay)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

-

Reagents and Materials:

-

Purified recombinant human EGFR (wild-type and mutant forms).

-

This compound stock solution (in DMSO).

-

ATP and a fluorescently labeled peptide substrate.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Microfluidic capillary electrophoresis instrument.

-

-

Procedure:

-

Prepare serial dilutions of AST5902 in assay buffer.

-

In a microplate, combine the kinase, fluorescent peptide substrate, and AST5902 at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction mixture at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Analyze the reaction products using a microfluidic capillary electrophoresis instrument. The instrument separates the phosphorylated and unphosphorylated substrate based on their charge and size, and the amount of product is quantified by fluorescence.

-

Calculate the percentage of inhibition for each AST5902 concentration relative to a no-inhibitor control.

-

Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

-

Cellular Proliferation Assay (MTT/MTS Assay)

This assay measures the effect of a compound on the viability and proliferation of cancer cell lines harboring specific EGFR mutations.

-

Reagents and Materials:

-

Cancer cell lines (e.g., Ba/F3 cells engineered to express specific EGFR mutations).

-

Cell culture medium and supplements (e.g., DMEM, FBS).

-

This compound stock solution (in DMSO).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent.

-

Solubilization solution (for MTT assay, e.g., DMSO).

-

96-well cell culture plates.

-

Microplate reader.

-

-

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of AST5902 for a specified duration (e.g., 72 hours).

-

Add the MTT or MTS reagent to each well and incubate for a few hours. Viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.

-

For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the formazan product using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT).

-

Calculate the percentage of cell viability for each AST5902 concentration relative to a vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.[5][6]

-

Western Blot Analysis of EGFR Signaling Pathway

This technique is used to detect changes in the phosphorylation status of EGFR and its downstream signaling proteins following treatment with an inhibitor.

-

Reagents and Materials:

-

Cancer cell lines or tumor tissue lysates.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies specific for total EGFR, phosphorylated EGFR (p-EGFR), total Akt, phosphorylated Akt (p-Akt), total ERK, and phosphorylated ERK (p-ERK).

-

Secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Protein electrophoresis equipment (SDS-PAGE).

-

Protein transfer equipment (e.g., for nitrocellulose or PVDF membranes).

-

Chemiluminescent substrate.

-

Imaging system.

-

-

Procedure:

-

Treat cells or animals with AST5902 for a specified time.

-

Lyse the cells or tissues to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody against the protein of interest.

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analyze the band intensities to determine the relative levels of protein expression and phosphorylation.

-

Signaling Pathways and Visualizations

AST5902-mediated inhibition of EGFR blocks the activation of key downstream signaling pathways that are critical for tumor growth and survival.

EGFR Signaling Pathway and Inhibition by AST5902

The primary downstream pathways affected by EGFR activation are the PI3K/AKT/mTOR pathway and the RAS/RAF/MEK/ERK (MAPK) pathway .[4][7][8] Inhibition of EGFR by AST5902 leads to the downregulation of these pathways, resulting in decreased cell proliferation, survival, and ultimately, apoptosis of cancer cells.

Caption: EGFR signaling pathway and its inhibition by AST5902.

Experimental Workflow: Cellular Proliferation Assay

The following diagram illustrates the workflow for determining the IC50 of AST5902 in cancer cell lines.

Caption: Workflow for a cellular proliferation assay.

Experimental Workflow: Western Blot Analysis

This diagram outlines the key steps in performing a Western blot to assess EGFR pathway inhibition.

Caption: Workflow for Western blot analysis.

Conclusion

This compound is a potent and selective irreversible inhibitor of mutant EGFR, which is its primary cellular target. Its mechanism of action involves the covalent modification of the EGFR kinase domain, leading to the inhibition of downstream pro-survival signaling pathways, including the PI3K/AKT/mTOR and MAPK pathways. The quantitative data and experimental methodologies presented in this guide provide a comprehensive overview for researchers and professionals in the field of drug development, underscoring the therapeutic potential of AST5902 in the treatment of EGFR-mutated cancers. Further investigation into its broader kinase inhibition profile and in vivo efficacy will continue to delineate its clinical utility.

References

- 1. arrivent.com [arrivent.com]

- 2. allist.com.cn [allist.com.cn]

- 3. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic disposition of the EGFR covalent inhibitor furmonertinib in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis and Chemical Characterization of AST5902 Trimesylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document provides a proposed synthesis and detailed characterization plan for AST5902 trimesylate. The synthetic protocol is based on the known synthesis of its parent compound, Alflutinib, and established chemical methodologies, as a direct published synthesis for this compound is not publicly available. This guide is intended for research and development purposes.

Introduction

AST5902 is the major active N-desmethyl metabolite of Alflutinib (also known as Furmonertinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Alflutinib is utilized in the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations. AST5902 itself exhibits significant antineoplastic activity, contributing to the overall therapeutic effect of the parent drug. A thorough understanding of its synthesis and chemical properties is crucial for further preclinical and clinical development, including its use as a reference standard in metabolic studies and for the exploration of its independent therapeutic potential. This guide outlines a proposed synthetic route and detailed methods for the chemical characterization of this compound.

Proposed Synthesis of this compound

The synthesis of AST5902 can be logically derived from the synthesis of its parent compound, Alflutinib. The proposed multi-step synthesis involves the construction of the core structure followed by a selective N-demethylation and subsequent salt formation.

Proposed Synthetic Workflow

The overall proposed workflow for the synthesis of this compound is depicted below.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of Alflutinib

Alflutinib can be synthesized according to methods described in the scientific literature. A general outline involves the coupling of a substituted pyrimidine core with a functionalized aniline, followed by the introduction of the acrylamide group which is crucial for its irreversible binding to EGFR.

Step 2: Selective N-Demethylation of Alflutinib to form AST5902

The key transformation from Alflutinib to AST5902 is the selective demethylation of the tertiary amine on the side chain. Various reagents are known to effect N-demethylation. A common and effective method involves the use of chloroformates.

-

Reaction:

-

Dissolve Alflutinib (1 equivalent) in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add α-chloroethyl chloroformate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Once the formation of the carbamate intermediate is complete, cool the mixture and evaporate the solvent under reduced pressure.

-

Dissolve the resulting residue in methanol and heat to reflux for 1-2 hours to facilitate the decomposition of the carbamate.

-

Cool the solution and evaporate the solvent. The crude product, AST5902 hydrochloride, can be neutralized with a suitable base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., DCM or ethyl acetate) to yield the free base of AST5902.

-

Purify the crude AST5902 free base by column chromatography on silica gel.

-

Step 3: Formation of this compound

-

Reaction:

-

Dissolve the purified AST5902 free base (1 equivalent) in a suitable solvent, such as a mixture of isopropanol and acetone.

-

Slowly add a solution of methanesulfonic acid (3 equivalents) in the same solvent system dropwise with stirring.

-

Stir the mixture at room temperature for 1-2 hours to allow for salt formation and precipitation.

-

Collect the resulting solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.

-

Chemical Characterization of this compound

A comprehensive chemical characterization is essential to confirm the identity, purity, and structure of the synthesized this compound.

Summary of Expected Analytical Data

| Technique | Parameter | Expected Result |

| Appearance | Physical State | White to off-white solid |

| Solubility | Common Solvents | Soluble in DMSO, sparingly soluble in water and methanol |

| HPLC | Purity | ≥98% |

| Mass Spec (ESI+) | [M+H]⁺ | Expected m/z: 555.2 |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | See predicted shifts in section 3.2.1 |

| ¹³C NMR (100 MHz, DMSO-d₆) | Chemical Shifts (δ, ppm) | See predicted shifts in section 3.2.2 |

| Melting Point | Range | To be determined experimentally |

Detailed Experimental Protocols for Characterization

3.2.1. High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the synthesized this compound.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Procedure: Dissolve a small amount of this compound in the mobile phase and inject it into the HPLC system. The purity is determined by the peak area percentage.

-

3.2.2. Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight of AST5902.

-

Methodology:

-

Technique: Electrospray Ionization (ESI).

-

Mode: Positive ion detection.

-

Procedure: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it into the mass spectrometer. The mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺ is measured.

-

3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate the chemical structure of AST5902.

-

Methodology:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrument: 400 MHz NMR spectrometer.

-

¹H NMR Predicted Chemical Shifts (δ, ppm):

-

Aromatic Protons: 7.0 - 8.5 ppm

-

Vinyl Protons (Acrylamide): 5.7 - 6.5 ppm

-

-OCH₂CF₃: ~4.9 ppm (quartet)

-

-NCH₂CH₂N-: 2.5 - 3.5 ppm

-

-N(CH₃)-: ~2.8 ppm

-

Indole Protons: 7.0 - 8.0 ppm

-

Indole -NCH₃: ~3.9 ppm

-

-

¹³C NMR Predicted Chemical Shifts (δ, ppm):

-

Carbonyl (Acrylamide): ~165 ppm

-

Aromatic/Heteroaromatic Carbons: 110 - 160 ppm

-

-OCH₂CF₃: ~65 ppm (quartet)

-

-CF₃: ~125 ppm (quartet)

-

Aliphatic Carbons (Side Chain): 35 - 60 ppm

-

Indole -NCH₃: ~33 ppm

-

-

Procedure: Dissolve a sufficient amount of the sample in DMSO-d₆ and acquire ¹H and ¹³C NMR spectra.

-

Mechanism of Action: EGFR Signaling Pathway Inhibition

AST5902, like its parent compound Alflutinib, functions as an irreversible inhibitor of the EGFR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival.[1][2][3] In many cancers, particularly NSCLC, mutations in the EGFR lead to its constitutive activation, driving uncontrolled cell division.

References

Discovery and development history of third-generation EGFR inhibitors.

An In-depth Technical Guide to the Discovery and Development of Third-Generation EGFR Inhibitors

Executive Summary

The development of epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) represents a paradigm shift in the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations. However, the efficacy of first and second-generation inhibitors is invariably limited by the emergence of acquired resistance, predominantly driven by the T790M "gatekeeper" mutation in exon 20 of the EGFR gene. This necessitated the creation of a new class of drugs: the third-generation EGFR inhibitors. This guide provides a comprehensive technical overview of the discovery, development, and mechanisms of action of these agents, with a primary focus on osimertinib, the most successful compound in this class. It details the scientific rationale, key experimental data, and clinical milestones that have defined this critical chapter in precision oncology.

The Challenge of Acquired Resistance: The T790M Mutation

First-generation (gefitinib, erlotinib) and second-generation (afatinib, dacomitinib) EGFR TKIs significantly improved progression-free survival in patients with EGFR-mutant NSCLC.[1] However, acquired resistance typically develops within 9 to 14 months.[2] The most common mechanism, accounting for over 50% of cases, is a secondary point mutation in the EGFR kinase domain, T790M, where a threonine residue at position 790 is replaced by a bulkier methionine.[1][3]

The T790M mutation confers resistance primarily by increasing the affinity of the EGFR kinase domain for ATP, its natural substrate.[4][5] This heightened ATP affinity reduces the relative potency of ATP-competitive first- and second-generation inhibitors, rendering them ineffective at clinically achievable doses.[4] The methionine residue was initially thought to cause steric hindrance, but it is now understood that the primary mechanism is the altered ATP binding affinity.[4]

The Dawn of a New Generation: Design and Discovery Strategy

The clinical need to overcome T790M-mediated resistance drove the development of third-generation EGFR TKIs. The core design strategy focused on three critical objectives[1][6][7]:

-

Potent Inhibition of T790M: Specifically target the T790M resistance mutation.

-

Maintain Efficacy: Retain potent activity against the initial EGFR-sensitizing mutations (Exon 19 deletions, L858R).

-

Spare Wild-Type EGFR: Exhibit significantly lower activity against wild-type (WT) EGFR to minimize on-target toxicities, such as skin rash and diarrhea, which were dose-limiting for earlier generation inhibitors.

This led to the discovery of irreversible inhibitors that form a covalent bond with a cysteine residue at position 797 (C797) within the ATP-binding pocket of EGFR.[6] This covalent interaction allows the inhibitor to effectively outcompete the high intracellular concentrations of ATP in T790M-mutant cells.

The discovery process, exemplified by osimertinib, involved a structure-driven design approach. The project that led to osimertinib began at AstraZeneca in 2009.[8] Medicinal chemistry efforts optimized a lead compound to enhance its activity against mutant EGFR while reducing its impact on WT EGFR, ultimately leading to the selection of AZD9291 (osimertinib) as the clinical candidate in 2012.[8][9]

Key Third-Generation Inhibitors: Profiles and Clinical Data

While several third-generation inhibitors were developed, osimertinib and rociletinib were the most prominent agents to enter late-stage clinical trials.

Osimertinib (Tagrisso®, AZD9291)

Osimertinib is an oral, irreversible EGFR TKI selective for both EGFR-sensitizing and T790M resistance mutations.[6] It demonstrates a nearly 200-fold greater potency against the L858R/T790M double mutant than against WT-EGFR.[6] Granted Breakthrough Therapy designation by the FDA in 2014, it received accelerated approval in November 2015 for treating metastatic EGFR T790M mutation-positive NSCLC.[10][11] This was based on impressive efficacy data from the AURA Phase II trials.[11] The subsequent Phase III AURA3 study confirmed its superiority over platinum-based chemotherapy, establishing it as the standard of care in this setting.[12]

Rociletinib (CO-1686)

Rociletinib was another potent, irreversible, mutant-selective EGFR inhibitor developed to target T790M.[13] Early clinical data from the TIGER-X trial showed promising activity.[14] However, in November 2015, Clovis Oncology disclosed that the confirmed objective response rate (ORR) was lower than previously reported. This, combined with a 12-1 vote against accelerated approval by an FDA advisory committee in April 2016, led to the discontinuation of rociletinib's development in May 2016.[15][16]

Quantitative Data Summary

The following tables summarize the preclinical potency and clinical efficacy of key third-generation EGFR inhibitors.

Table 1: Preclinical Potency of Third-Generation EGFR Inhibitors

| Compound | EGFRL858R/T790M (IC50/Ki, nM) | EGFRExon19del (IC50, nM) | EGFRWT (IC50/Ki, nM) | Selectivity Ratio (WT / L858R/T790M) |

|---|---|---|---|---|

| Osimertinib (AZD9291) | ~1 | ~1 | ~200 | ~200 |

| Rociletinib (CO-1686) | 21.5 (Ki) | 7 | 303.3 (Ki) | ~14 |

| Olmutinib (HM61713) | 7 | 1 | 48 | ~7 |

| WZ4002 | 2.5 | 1 | 100 | ~40 |

Data compiled from multiple sources.[6][7][17] Values are approximate and vary based on assay conditions.

Table 2: Clinical Efficacy of Third-Generation EGFR Inhibitors in T790M-Positive NSCLC

| Drug | Trial | N | Objective Response Rate (ORR) | Disease Control Rate (DCR) | Median Progression-Free Survival (PFS) (months) |

|---|---|---|---|---|---|

| Osimertinib | AURA3 (Phase III) | 279 | 71% | - | 10.1 |

| Rociletinib | TIGER-X (Phase I/II) | 243 | 53% | 85% | 9.3 (approx.) |

| Olmutinib | Phase I/II | 71 | 56% (44% confirmed) | 90% | 7.0 |

| Nazartinib | Phase I | - | 44% | 91% | - |

| Abivertinib | Phase I/II | - | 52.2% | 88.0% | 7.5 |

Data compiled from multiple sources.[6][12][14][18]

The Next Challenge: Resistance to Third-Generation Inhibitors

Despite the success of osimertinib, acquired resistance inevitably develops. The most well-characterized on-target resistance mechanism is the emergence of a tertiary mutation at the C797 site, typically a C797S (cysteine to serine) substitution.[19] This mutation prevents the covalent binding of irreversible third-generation inhibitors, rendering them ineffective.[6] Other mechanisms of resistance include the activation of alternative signaling pathways, such as MET amplification, and phenotypic transformation.[20][21]

Key Experimental Protocols

Characterization of third-generation EGFR inhibitors relies on a suite of standardized biochemical and cell-based assays.

EGFR Kinase Assay (Luminescent)

This assay measures the enzymatic activity of purified EGFR and its inhibition by test compounds. It quantifies the amount of ADP produced, which is correlated with kinase activity.

-

Materials:

-

Purified recombinant EGFR enzyme (WT, L858R/T790M, etc.)

-

Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP, MgCl₂, kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test inhibitor (e.g., Osimertinib)

-

Luminescent kinase assay kit (e.g., ADP-Glo™)

-

384-well plates

-

-

Procedure:

-

Reaction Setup: Add 1 µL of serially diluted inhibitor (in DMSO) to the wells of a 384-well plate.

-

Add 2 µL of EGFR enzyme and 2 µL of a substrate/ATP mixture to initiate the reaction. Include no-enzyme and vehicle (DMSO) controls.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30-60 minutes.

-

Detection: Read luminescence using a plate reader. Calculate IC₅₀ values by plotting the percent inhibition against the log of the inhibitor concentration.[22]

-

Cell Viability Assay (MTT/MTS)

This colorimetric assay determines the effect of an inhibitor on cell proliferation and viability.

-

Materials:

-

NSCLC cell lines expressing relevant EGFR mutations (e.g., NCI-H1975 for L858R/T790M, PC-9 for Exon19del)

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

Test inhibitor

-

MTT or MTS reagent

-

96-well plates, spectrophotometer

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well. Allow cells to attach overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test inhibitor. Include vehicle-only controls.

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT/MTS Addition: Add the reagent to each well and incubate for 1-4 hours. Viable cells metabolize the reagent into a colored formazan product.

-

Detection: If using MTT, add a solubilizing agent (e.g., DMSO). Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀/IC₅₀ value.[23]

-

Western Blotting for EGFR Phosphorylation

This technique assesses the inhibitor's ability to block EGFR autophosphorylation, a direct measure of target engagement within the cell.

-

Materials:

-

NSCLC cell lines, test inhibitor, lysis buffer, protease/phosphatase inhibitors

-

Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment, PVDF membranes, ECL substrate, imaging system

-

-

Procedure:

-

Cell Treatment: Culture cells to ~80% confluency and serum-starve overnight. Treat with various concentrations of the inhibitor for 2-4 hours. Stimulate with EGF for 15 minutes where appropriate (for WT-EGFR).

-

Lysis: Wash cells with cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis & Transfer: Separate equal amounts of protein lysate via SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane (e.g., with 5% BSA in TBST) and incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Apply ECL substrate and visualize bands using a chemiluminescence imager. Analyze band intensity to determine the reduction in p-EGFR relative to total EGFR and a loading control.[23]

-

Conclusion and Future Directions

The discovery and development of third-generation EGFR inhibitors, particularly osimertinib, have fundamentally changed the treatment landscape for patients with T790M-positive NSCLC. By rationally designing molecules to selectively target resistance mutations while sparing WT EGFR, researchers created a highly effective and better-tolerated class of drugs. However, the challenge of acquired resistance remains. Current research focuses on developing fourth-generation inhibitors to overcome C797S-mediated resistance and on creating combination strategies that target both EGFR and bypass signaling pathways to delay or prevent the emergence of resistance.[24] The journey of EGFR inhibitors serves as a powerful testament to the potential of targeted therapy and the continuous cycle of innovation required to outsmart cancer.

References

- 1. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 7. Discovery of a potent and selective EGFR inhibitor (AZD9291) of both sensitizing and T790M resistance mutations that spares the wild type form of the receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The structure-guided discovery of osimertinib: the first U.S. FDA approved mutant selective inhibitor of EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Osimertinib - Wikipedia [en.wikipedia.org]

- 11. TAGRISSO™ (AZD9291) approved by the US FDA for patients with EGFR T790M mutation-positive metastatic non-small cell lung cancer [astrazeneca.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. Profile of rociletinib and its potential in the treatment of non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. fiercebiotech.com [fiercebiotech.com]

- 15. onclive.com [onclive.com]

- 16. Rociletinib - Wikipedia [en.wikipedia.org]

- 17. selleckchem.com [selleckchem.com]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. Frontiers | Third-Generation Tyrosine Kinase Inhibitors Targeting Epidermal Growth Factor Receptor Mutations in Non-Small Cell Lung Cancer [frontiersin.org]

- 20. publications.ersnet.org [publications.ersnet.org]

- 21. researchgate.net [researchgate.net]

- 22. promega.com.cn [promega.com.cn]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

Structure-Activity Relationship of Third-Generation EGFR Inhibitors: A Technical Guide Focused on Alflutinib and its Active Metabolite AST5902

For Researchers, Scientists, and Drug Development Professionals

Introduction

Third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) have revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring activating EGFR mutations, particularly the T790M resistance mutation. Alflutinib (also known as Furmonertinib or AST2818) and its principal active metabolite, AST5902, are prominent examples of this class.[1][2][3] This technical guide explores the structure-activity relationships (SAR) of third-generation EGFR inhibitors, with a central focus on the key structural features of Alflutinib and AST5902, their mechanism of action, and the broader medicinal chemistry principles guiding the development of these targeted therapies. While specific SAR studies on AST5902 analogs are not extensively available in the public domain, this guide extrapolates from the broader knowledge of third-generation EGFR inhibitors to provide a comprehensive overview for researchers in the field.

Core Structural Features and Mechanism of Action

Third-generation EGFR TKIs are designed to selectively inhibit mutant forms of EGFR (including L858R, exon 19 deletions, and the T790M resistance mutation) while sparing wild-type (WT) EGFR, thereby reducing the dose-limiting toxicities associated with earlier generation inhibitors.[4][5] This selectivity is achieved through a combination of reversible and irreversible binding interactions with the EGFR kinase domain.

The general pharmacophore for many third-generation EGFR inhibitors consists of:

-

A heterocyclic core: Often a quinazoline or pyrimidine, which serves as a scaffold to orient the other functional groups within the ATP-binding pocket of the EGFR kinase domain.

-

An aniline or related aromatic group: This group typically occupies the region of the ATP-binding site and can be modified to enhance potency and selectivity.

-

A reactive "warhead" group: Commonly an acrylamide moiety, which forms a covalent bond with a cysteine residue (Cys797) in the active site of EGFR.[6] This irreversible binding is a hallmark of many second and third-generation inhibitors.

-

A solubilizing side chain: This portion of the molecule is crucial for optimizing pharmacokinetic properties such as solubility, absorption, and metabolic stability.

The Case of Alflutinib and AST5902

Alflutinib is a potent, irreversible, and highly selective third-generation EGFR inhibitor.[1][2] Its chemical structure embodies the key features of this class. The primary metabolic pathway of Alflutinib involves the N-demethylation of the side chain to form AST5902, which is also a pharmacologically active metabolite.[1]

Structure-Activity Relationship (SAR) Insights for Third-Generation EGFR Inhibitors

The following table summarizes general SAR principles for third-generation EGFR inhibitors, which can be considered in the context of designing analogs of molecules like AST5902.

| Molecular Scaffold/Substituent | Modification | Impact on Activity and Selectivity |

| Heterocyclic Core (e.g., Pyrimidine) | Variations in the core structure (e.g., quinazoline, pyrimidine) | Can influence the overall orientation of the inhibitor in the ATP-binding pocket, affecting potency. |

| Aniline Moiety | Substitution patterns on the aniline ring | Can enhance binding affinity and selectivity for mutant EGFR over WT EGFR. Introduction of specific substituents can exploit subtle differences in the active site between mutant and WT receptors. |

| Covalent Warhead (e.g., Acrylamide) | Modification of the Michael acceptor | Altering the reactivity of the acrylamide can modulate the rate of covalent bond formation with Cys797. Less reactive warheads may lead to improved selectivity and reduced off-target effects. |

| Solubilizing Side Chain | Changes in the length, branching, and polarity of the side chain | Significantly impacts pharmacokinetic properties, including solubility, oral bioavailability, and metabolism. The conversion of Alflutinib to AST5902 via N-demethylation is a key example of metabolic transformation at this position. |

| Indole Group | Modifications to the indole ring system | Can affect van der Waals interactions within a hydrophobic pocket of the EGFR active site, contributing to binding affinity. |

Signaling Pathway and Experimental Workflow

The development and evaluation of novel EGFR inhibitors involve a series of well-defined experimental stages. The following diagrams illustrate the EGFR signaling pathway and a typical workflow for the synthesis and evaluation of new analogs.

Caption: EGFR Signaling Pathway Inhibition by AST5902.

Caption: Workflow for the Development of AST5902 Analogs.

Experimental Protocols

Detailed experimental protocols are essential for the synthesis and evaluation of novel EGFR inhibitors. Below are generalized methodologies for key experiments.

General Procedure for the Synthesis of Pyrimidine-Based EGFR Inhibitors

The synthesis of pyrimidine-based EGFR inhibitors often involves a multi-step process. A key step is the nucleophilic aromatic substitution (SNAr) reaction to couple the pyrimidine core with the substituted aniline. The solubilizing side chain is typically introduced in a subsequent step, followed by the formation of the acrylamide warhead. Purification is generally achieved through column chromatography and the final products are characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro EGFR Kinase Inhibition Assay

The inhibitory activity of synthesized compounds against various EGFR isoforms (e.g., L858R/T790M, WT) can be determined using a variety of commercially available kinase assay kits. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Reagents: Recombinant human EGFR (mutant and WT), ATP, a suitable peptide substrate, and a lanthanide-labeled antibody specific for the phosphorylated substrate.

-

Procedure:

-

The compounds are serially diluted in DMSO and added to a 384-well plate.

-

The EGFR enzyme, peptide substrate, and ATP are added to initiate the kinase reaction.

-

The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

-

The TR-FRET detection reagents are added to stop the reaction and detect the phosphorylated substrate.

-

The plate is read on a suitable plate reader, and the IC50 values are calculated from the dose-response curves.

-

Cell Proliferation Assay

The anti-proliferative activity of the compounds is assessed in NSCLC cell lines expressing different EGFR mutations (e.g., H1975 for L858R/T790M) and WT EGFR.

-

Cell Culture: Cells are maintained in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to attach overnight.

-

The compounds are added at various concentrations, and the plates are incubated for 72 hours.

-

Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.

-

The GI50 (concentration for 50% growth inhibition) values are determined from the resulting dose-response curves.

-

In Vivo Tumor Xenograft Studies

Promising compounds are evaluated for their in vivo efficacy in animal models.

-

Animal Model: Immunocompromised mice (e.g., nude mice) are subcutaneously implanted with human NSCLC cells (e.g., H1975).

-

Procedure:

-

Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups.

-

The compound is administered orally once daily for a specified period (e.g., 2-3 weeks).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors are excised and weighed.

-

The tumor growth inhibition (TGI) is calculated to determine the in vivo efficacy.

-

Conclusion

The development of third-generation EGFR inhibitors like Alflutinib and its active metabolite AST5902 represents a significant advancement in targeted cancer therapy. While specific SAR data for AST5902 analogs is limited, the well-established principles of medicinal chemistry for this class of inhibitors provide a strong foundation for the rational design of new and improved therapeutic agents. The key to future success lies in the continued exploration of novel scaffolds, the fine-tuning of covalent warheads for optimal reactivity and selectivity, and the meticulous optimization of pharmacokinetic properties to enhance efficacy and minimize toxicity. The experimental workflows and protocols outlined in this guide provide a framework for researchers to contribute to this important area of drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. allist.com.cn [allist.com.cn]

- 4. Development of the Third Generation EGFR Tyrosine Kinase Inhibitors for Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

- 6. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary In Vitro Evaluation of AST5902 Trimesylate's Antineoplastic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 trimesylate is the principal and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This technical guide provides a comprehensive overview of the preliminary in vitro antineoplastic activity of AST5902, focusing on its mechanism of action, inhibitory effects on cancer cell proliferation, and the underlying signaling pathways. Given that AST5902 exhibits comparable antitumor activity to its parent compound, this document will leverage available in vitro data for Alflutinib to elucidate the biological effects of AST5902.[1]

Alflutinib is designed to target both primary EGFR sensitizing mutations (e.g., exon 19 deletions and L858R) and the secondary T790M resistance mutation, a common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3] The mechanism of action involves the irreversible binding to the ATP-binding site of the mutant EGFR, which in turn inhibits downstream signaling pathways crucial for cell survival and proliferation, such as the PI3K/AKT and MAPK pathways, ultimately inducing apoptosis.[2]

Data Presentation: In Vitro Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of Alflutinib, the parent compound of AST5902, against various EGFR mutations expressed in Ba/F3 cells. This data serves as a strong proxy for the antineoplastic potency of AST5902.

| Cell Line | EGFR Mutation | IC50 (nM) |

| Ba/F3 | G719S | 12.4[4] |

| Ba/F3 | L861Q | 3.8[4] |

| Ba/F3 | S768I | 21.6[4] |

Experimental Protocols

Cell Viability Assay (IC50 Determination)

Objective: To determine the concentration of this compound required to inhibit the growth of cancer cell lines by 50% (IC50).

Materials:

-

Cancer cell lines (e.g., NSCLC lines with various EGFR mutations)

-

This compound

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are harvested during their exponential growth phase and seeded into 96-well plates at a predetermined optimal density. Plates are incubated overnight to allow for cell attachment.

-

Compound Treatment: A stock solution of this compound is prepared in DMSO and serially diluted in complete culture medium to achieve a range of final concentrations. The medium from the cell plates is replaced with the medium containing the various concentrations of this compound. Control wells receive medium with DMSO at the same final concentration as the highest drug concentration.

-

Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Viability Assessment: After incubation, a viability reagent such as MTT is added to each well and incubated for a further 2-4 hours. The formazan crystals formed by viable cells are then solubilized with DMSO.

-

Data Acquisition: The absorbance is measured at a specific wavelength using a microplate reader.

-

Data Analysis: The absorbance values are converted to percentage of cell viability relative to the DMSO-treated control. The IC50 values are calculated by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Apoptosis Assay (Western Blot Analysis)

Objective: To assess the induction of apoptosis in cancer cells treated with this compound by detecting the cleavage of key apoptotic proteins.

Materials:

-

Cancer cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and a loading control like anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Cancer cells are treated with this compound at various concentrations for a specified time. Both floating and adherent cells are collected, washed with PBS, and then lysed on ice using a lysis buffer.

-

Protein Quantification: The total protein concentration in each cell lysate is determined using a protein quantification assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and then transferred to a membrane.

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies against apoptotic markers overnight at 4°C. After washing, the membrane is incubated with the appropriate HRP-conjugated secondary antibody.

-

Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.

-

Analysis: The expression levels of cleaved PARP, cleaved Caspase-3, and the ratio of Bax to Bcl-2 are analyzed to determine the extent of apoptosis induction.

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. allist.com.cn [allist.com.cn]

- 2. What is Alflutinib Mesylate used for? [synapse.patsnap.com]

- 3. Facebook [cancer.gov]

- 4. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of AST-5902 Trimesylate: An Active Metabolite with Therapeutic Potential in EGFR-Mutated Cancers

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST-5902 is the principal and pharmacologically active metabolite of furmonertinib (also known as alflutinib), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Furmonertinib is approved for the treatment of non-small cell lung cancer (NSCLC) with EGFR mutations.[3] Preclinical evidence indicates that AST-5902 itself possesses potent antineoplastic activity, comparable to its parent compound, and contributes significantly to the overall therapeutic effect of furmonertinib. This technical guide provides a comprehensive overview of the preclinical data supporting AST-5902 as a potential cancer therapeutic, with a focus on its mechanism of action, in vitro and in vivo efficacy, and relevant experimental methodologies.

Mechanism of Action

AST-5902, like its parent drug furmonertinib, is a selective and irreversible inhibitor of EGFR. It targets both the sensitizing EGFR mutations (such as exon 19 deletions and the L858R mutation) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][5] The inhibitory action is achieved through the formation of a covalent bond with a cysteine residue (C797) in the ATP-binding site of the EGFR kinase domain. This irreversible binding blocks the downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cancer cell proliferation and survival, ultimately leading to apoptosis.[1]

Signaling Pathway

The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. In many cancers, mutations in the EGFR gene lead to its constitutive activation, driving tumorigenesis. AST-5902 intervenes in this pathway by directly inhibiting the kinase activity of the mutated EGFR.

References

- 1. arrivent.com [arrivent.com]

- 2. Alflutinib (AST2818), primarily metabolized by CYP3A4, is a potent CYP3A4 inducer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Spotlight on Furmonertinib (Alflutinib, AST2818). The Swiss Army Knife (del19, L858R, T790M, Exon 20 Insertions, “uncommon-G719X, S768I, L861Q”) Among the Third-Generation EGFR TKIs? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. allist.com.cn [allist.com.cn]

- 5. Furmonertinib for EGFR-mutant advanced non-small cell lung cancer: a glittering diamond in the rough of EGFR-TKI - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: The Kinase Selectivity Profile of AST5902 Trimesylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the kinase selectivity profile of AST5902 trimesylate, the primary active metabolite of the third-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI), Alflutinib (also known as Furmonertinib). A thorough understanding of a kinase inhibitor's selectivity is paramount for predicting its efficacy, understanding its mechanism of action, and anticipating potential off-target liabilities.

Executive Summary

AST5902 is a potent and selective inhibitor of mutant forms of EGFR, demonstrating significant activity against both initial sensitizing mutations and the T790M resistance mutation that commonly arises after first- and second-generation TKI therapy. A key characteristic of AST5902 is its substantial selectivity for mutant EGFR over wild-type (WT) EGFR, a feature designed to maximize therapeutic index by minimizing toxicities associated with WT EGFR inhibition in healthy tissues. This guide presents quantitative data from kinase inhibition assays, details the experimental protocols for generating such data, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Kinase Inhibition Data

The selectivity of AST5902 has been evaluated in cell-based assays against a panel of clinically relevant kinases, with a primary focus on EGFR and its variants, as well as the closely related HER2 kinase. The half-maximal inhibitory concentration (IC50) values are summarized below, offering a clear comparison of potency.

Table 1: Cell-Based IC50 Values of AST5902 against a Panel of EGFR and HER2 Kinase Mutations

| Kinase Target | Specific Mutation | Cell Line | AST5902 IC50 (nM) |

| EGFR | Wild-Type | A431 | 273.1 |

| Exon 19 Deletion | PC-9 | 6.1 | |

| L858R / T790M | H1975 | 1.8 | |

| L858R | Ba/F3 | 2.5 | |

| G719S | Ba/F3 | 6.1 | |

| Exon 19 Del / T790M | Ba/F3 | 2.0 | |

| HER2 | A775_G776insYVMA | Ba/F3 | 13.5 |

Data derived from cell viability assays.[1]

The data clearly illustrates that AST5902 is significantly more potent against cell lines driven by mutant EGFR (IC50 values ranging from 1.8 to 6.1 nM) compared to those with wild-type EGFR (IC50 of 273.1 nM).[1] This demonstrates a favorable selectivity profile for a third-generation TKI.

Experimental Protocols

The generation of reliable kinase selectivity data is dependent on robust and well-defined experimental methodologies. Below are detailed protocols representative of those used to characterize kinase inhibitors like AST5902.

Cell-Based Proliferation/Viability Assay (IC50 Determination)

This assay determines the concentration of an inhibitor required to reduce cell proliferation or viability by 50% in a cellular environment.

Methodology:

-

Cell Culture: Adherent or suspension cell lines expressing the target kinase (either endogenously or through transfection, e.g., PC-9, H1975, or Ba/F3) are maintained in appropriate growth media and conditions.

-

Plating: Cells are seeded into 96- or 384-well microplates at a predetermined density and allowed to adhere overnight.

-

Compound Preparation: A stock solution of this compound in DMSO is prepared. A dose-response curve is generated by performing serial dilutions to achieve a range of final concentrations.

-

Cell Treatment: The media in the cell plates is replaced with media containing the various concentrations of AST5902. A vehicle control (e.g., DMSO) is also included.

-

Incubation: Plates are incubated for a period of 72 hours under standard cell culture conditions (37°C, 5% CO₂).

-

Viability Measurement: Cell viability is assessed using a commercially available reagent such as CellTiter-Glo® (Promega) or MTS (Promega), which measures metabolic activity (ATP levels) or cellular reduction potential, respectively.

-

Data Analysis: Luminescence or absorbance is read using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Biochemical Kinase Activity Assay (General Protocol)

This in vitro assay measures the direct effect of an inhibitor on the enzymatic activity of a purified kinase.

Methodology:

-

Reagents: Purified recombinant kinase enzyme, a specific peptide or protein substrate, ATP, and this compound.

-

Assay Buffer: A buffer containing cofactors necessary for kinase activity (e.g., MgCl₂, DTT) is prepared.

-

Reaction Mixture: The kinase enzyme, substrate, and serially diluted AST5902 are combined in the wells of a microplate.

-

Reaction Initiation: The enzymatic reaction is started by the addition of ATP. For competitive inhibitors, the concentration of ATP is often set near its Michaelis-Menten constant (Km) for the specific kinase.

-

Incubation: The reaction is allowed to proceed for a defined time at a controlled temperature (e.g., 30°C).

-

Detection: The reaction is terminated, and kinase activity is quantified by measuring substrate phosphorylation. Common methods include:

-

Mobility Shift Assay: Utilizes microfluidic capillary electrophoresis to separate phosphorylated and non-phosphorylated substrates.

-

Luminescence-based ADP Detection: Measures the amount of ADP produced, which is directly proportional to kinase activity (e.g., ADP-Glo™, Promega).

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Employs antibodies and fluorophores to detect the phosphorylated product.

-

-

Data Analysis: The signal is converted to percent inhibition relative to a no-inhibitor control, and IC50 values are determined as described for the cell-based assay.

Visualizing Pathways and Workflows

Graphical representations are essential for conceptualizing complex biological processes and experimental designs.

Caption: General workflow for IC50 determination in a cell-based assay.

Caption: Inhibition of mutant EGFR signaling by AST5902.

References

Methodological & Application

Standard protocol for preparing AST5902 trimesylate stock solutions in DMSO.

For Researchers, Scientists, and Drug Development Professionals

Standard Protocol for Preparing AST5902 Trimesylate Stock Solutions in Dimethyl Sulfoxide (DMSO)

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of this compound in DMSO. This compound is the primary active metabolite of Alflutinib and functions as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. Adherence to this protocol is crucial for ensuring the stability, and efficacy of the compound in preclinical research and drug development applications.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Molecular Weight | 842.88 g/mol | [1] |

| Solubility in DMSO | 50 mg/mL (59.32 mM) | [1] |

| Appearance | Yellow to orange solid | [1] |

| Storage of Stock Solution | -80°C for up to 6 months; -20°C for up to 1 month | [1] |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol outlines the steps to prepare a 10 mM stock solution of this compound in DMSO.

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Preparation: In a sterile environment, such as a laminar flow hood, allow the this compound powder and DMSO to equilibrate to room temperature.

-

Weighing: Accurately weigh a precise amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.43 mg of the compound.

-

Dissolution: Add the appropriate volume of DMSO to the weighed powder. For the 8.43 mg example, add 1 mL of DMSO.

-

Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication: To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes. Visually inspect the solution to confirm that no solid particles remain. The solution should be clear.[1]

-

Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This practice minimizes freeze-thaw cycles that can degrade the compound.

-

Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Ensure the tubes are sealed tightly to prevent moisture absorption.

Signaling Pathway

This compound is an inhibitor of the EGFR signaling pathway. Upon binding of a ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and migration. This compound blocks these downstream effects by inhibiting EGFR.

Caption: EGFR Signaling Pathway Inhibition by this compound.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the effect of this compound on cultured cells.

Caption: General Experimental Workflow for Cell-Based Assays.

References

Recommended procedure for dissolving AST5902 trimesylate for in vitro assays.

For Researchers, Scientists, and Drug Development Professionals

Introduction

AST5902 is the primary and pharmacologically active metabolite of Alflutinib (also known as Furmonertinib or AST2818), a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2][3][4] Alflutinib and its metabolite AST5902 are potent inhibitors of both EGFR sensitizing mutations (e.g., Exon 19 deletion and L858R) and the T790M resistance mutation, which commonly arises after treatment with first or second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[2][3][5][6] In vitro and in vivo studies have demonstrated that AST5902 exhibits significant antineoplastic activity, comparable to its parent compound.[1] These application notes provide a recommended procedure for the dissolution and use of AST5902 trimesylate in in vitro assays to ensure reliable and reproducible results.

Product Information

| Property | Value |

| Chemical Name | N-(5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}-2-{methyl[2-(methylamino)ethyl]amino}-6-(2,2,2-trifluoroethoxy)pyridin-3-yl)prop-2-enamide; tris(methanesulfonic acid) |

| Molecular Formula | C₃₀H₄₁F₃N₈O₁₁S₃ |

| Molecular Weight | 842.88 g/mol |

| CAS Number | 2929417-90-1 |

Solubility Data

This compound exhibits the following solubility characteristics:

| Solvent | Solubility | Notes |

| DMSO | ≥ 50 mg/mL (≥ 59.32 mM) | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility. Ultrasonic treatment and gentle warming to 37°C can aid dissolution. |

| Ethanol | Insoluble | Not a recommended solvent for creating stock solutions. |

| Water | Insoluble | Not a recommended solvent for creating stock solutions. |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (≥ 2.97 mM) | This solvent system is primarily for in vivo formulations but can be adapted for specific in vitro needs where a co-solvent system is required.[7] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 2.97 mM) | Another in vivo formulation that may have applications in specific in vitro systems.[7] |

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound, which can be stored for later use and diluted to working concentrations.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, conical-bottom polypropylene tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

-

Warming block or water bath set to 37°C (optional)

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 8.43 mg of this compound.

-

Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Dissolution:

-

Vortex the solution vigorously for 1-2 minutes.

-

If the compound is not fully dissolved, sonicate the tube in an ultrasonic bath for 5-10 minutes.

-

Gentle warming of the solution to 37°C can also facilitate dissolution.

-

-

Sterilization (Optional): If required for your specific cell culture application, the concentrated stock solution can be sterilized by filtering through a 0.22 µm DMSO-compatible syringe filter.

-

Aliquoting and Storage:

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[7] Ensure the tubes are tightly sealed to prevent moisture absorption.

-